molecular formula Anhydrous: K3PO4;  Hydrated: K3PO4· nH2O (n = 1 or 3)<br>K3PO4<br>K3O4P B147822 Potassium phosphate CAS No. 7778-53-2

Potassium phosphate

Cat. No. B147822
CAS RN: 7778-53-2
M. Wt: 212.266 g/mol
InChI Key: LWIHDJKSTIGBAC-UHFFFAOYSA-K
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Patent
US05055124

Procedure details

Accordingly, in one aspect of the present invention, there is provided a process for the production of potassium phosphate, which comprises (a) reacting potassium chloride with phosphoric acid in a molar feed ratio of phosphorus to potassium in the range of at least about 1.3:1 at a temperature of about 130° to about 200° C. to form potassium phosphate and by-product hydrogen chloride; (b) removing the hydrogen chloride from the reaction mixture by passing air through the reaction mixture during a first portion of the period for the reaction of the potassium chloride and by passing steam through the reaction mixture during the remainder of the period of the reaction of the potassium chloride; and (c) recovering the stripped hydrogen chloride in the form of hydrochloric acid having a concentration of at least about 20 wt. % HCl.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[K+:2].[P:3](=[O:7])([OH:6])([OH:5])[OH:4].[P].[K]>>[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[K+:2].[K+:2].[K+:2].[ClH:1] |f:0.1,5.6.7.8,^1:8|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 130° to about 200° C.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.